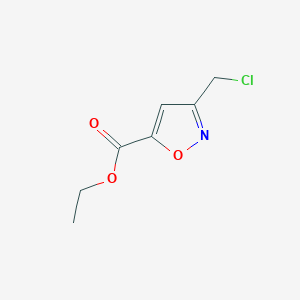
3'-SulfatedLewisXmethylglycoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-SulfatedLewisXmethylglycoside is a complex carbohydrate derivative that has garnered significant interest in the field of biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-SulfatedLewisXmethylglycoside typically involves multiple steps, starting with the preparation of the Lewis X trisaccharide. This is followed by the selective sulfation at the 3’ position. The reaction conditions often require the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The final step involves the glycosylation of the sulfated trisaccharide with methyl glycoside .
Industrial Production Methods
Industrial production of 3’-SulfatedLewisXmethylglycoside may involve more scalable and efficient methods, such as automated solid-phase synthesis or enzymatic synthesis using glycosyltransferases. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3’-SulfatedLewisXmethylglycoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiol compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
3’-SulfatedLewisXmethylglycoside has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-SulfatedLewisXmethylglycoside involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sulfation at the 3’ position enhances its binding affinity to these targets, thereby modulating various biological pathways. This compound can influence cell signaling, immune responses, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Lewis X trisaccharide
- Sialyl Lewis X
- 3’-SulfatedLewisY
Uniqueness
3’-SulfatedLewisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other similar compounds. This unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(40-41(31,32)33)12(27)8(4-23)36-21/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPTEHINUZVSM-HOBXRSIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)






